molecular formula C8H9N3O2S B13652081 1-Methyl-1H-benzo[d]imidazole-5-sulfonamide

1-Methyl-1H-benzo[d]imidazole-5-sulfonamide

Cat. No.: B13652081
M. Wt: 211.24 g/mol
InChI Key: JZBBFPPBPAAOMO-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic compound featuring a benzimidazole core with a methyl group at the 1-position and a sulfonamide group at the 5-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzo[d]imidazole-5-sulfonamide can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine derivatives with sulfonyl chlorides under acidic conditions . Another method includes the reaction of 1-methylbenzimidazole with sulfonamide reagents in the presence of a base .

Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize the yield and purity of the compound. The use of catalysts such as palladium or nickel can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-1H-benzo[d]imidazole-5-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-benzo[d]imidazole-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group enhances its solubility and reactivity, making it a valuable compound in various fields of research .

Biological Activity

1-Methyl-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic compound notable for its diverse biological activities, particularly in antimicrobial and antiproliferative domains. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core with a methyl group at the 1-position and a sulfonamide group at the 5-position. The sulfonamide moiety is significant in medicinal chemistry due to its ability to form hydrogen bonds, enhancing interactions with biological targets.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that derivatives of benzimidazole structures show promising results against various microbial strains. For instance, it has demonstrated effectiveness against:

  • Streptococcus faecalis
  • Staphylococcus aureus
  • Methicillin-resistant Staphylococcus aureus (MRSA)

The minimal inhibitory concentration (MIC) values for these pathogens have been reported to be as low as 4 μg/mL, indicating strong antibacterial potential compared to standard antibiotics like amikacin .

Antiproliferative Activity

The compound also shows antiproliferative effects against several cancer cell lines. For example, in studies involving the MDA-MB-231 breast cancer cell line, it exhibited an IC50 value of approximately 16.38 μM, indicating substantial cytotoxicity .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. Molecular docking studies suggest that it binds effectively to target proteins, disrupting critical biological processes necessary for microbial survival and cancer cell growth .

Study on Antiproliferative Effects

A recent study evaluated various benzimidazole derivatives, including this compound, for their antiproliferative activities against different cancer cell lines. The findings highlighted the compound's potential as an anticancer agent, with notable effects on cell cycle arrest and apoptosis induction in treated cells .

Comparative Analysis with Similar Compounds

In comparison with other benzimidazole derivatives, this compound demonstrated enhanced solubility and biological activity. A comparative analysis table is provided below:

Compound NameStructureKey Properties
2-Methylbenzimidazole2-MethylbenzimidazoleExhibits antifungal activity
1H-benzimidazole-2-sulfonamide1H-benzimidazoleKnown for antibacterial properties
This compound Current CompoundSignificant antimicrobial and antiproliferative properties

Properties

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

1-methylbenzimidazole-5-sulfonamide

InChI

InChI=1S/C8H9N3O2S/c1-11-5-10-7-4-6(14(9,12)13)2-3-8(7)11/h2-5H,1H3,(H2,9,12,13)

InChI Key

JZBBFPPBPAAOMO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)S(=O)(=O)N

Origin of Product

United States

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